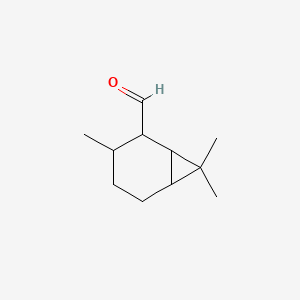
EINECS 272-323-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 272-323-7 is an organic compound with the molecular formula C11H18O. It is a bicyclic compound featuring a heptane ring with three methyl groups and an aldehyde functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 272-323-7 typically involves the reaction of acetoacetic ester with formaldehyde in the presence of ammonium acetate. The reaction is carried out at room temperature, followed by dilution with dichloromethane, washing with water, and drying .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 272-323-7 undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-carboxylic acid.
Reduction: 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
EINECS 272-323-7 has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of EINECS 272-323-7 involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is the basis for its potential biological and therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: A similar compound without the aldehyde group.
3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene: A similar compound with a double bond in the heptane ring.
3,7,7-Trimethylbicyclo(4.1.0)hept-3-ene-2,5-dione: A similar compound with two ketone groups.
Eigenschaften
CAS-Nummer |
68804-33-1 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
3,7,7-trimethylbicyclo[4.1.0]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
WUFJEAHVTVBYPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C1C=O)C2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















